REACTION_CXSMILES
|
[N+](C1C=CC=C2C=1C(=O)C1C(C2=O)CC=CC1)([O-])=O.[N+:20]([C:23]1[CH:36]=[CH:35][CH:34]=[C:33]2[C:24]=1[C:25](=[O:40])[CH:26]1[CH:31]([C:32]2=[O:37])[CH2:30][C:29]([CH3:38])=[C:28]([CH3:39])[CH2:27]1)([O-])=O>>[NH2:20][C:23]1[C:24]2[C:25](=[O:40])[C:26]3[C:31](=[CH:30][C:29]([CH3:38])=[C:28]([CH3:39])[CH:27]=3)[C:32](=[O:37])[C:33]=2[CH:34]=[CH:35][CH:36]=1
|
Name
|
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C3CC=CCC3C(C2=CC=C1)=O)=O
|
Name
|
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C3CC(=C(CC3C(C2=CC=C1)=O)C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2C(C3=CC(=C(C=C3C(C12)=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |